4-Methoxy-3-iso-pentoxythiophenol
Overview
Description
4-Methoxy-3-iso-pentoxythiophenol is an organic compound with the molecular formula C12H18O2S. It contains 33 atoms, including 18 hydrogen atoms, 12 carbon atoms, 2 oxygen atoms, and 1 sulfur atom . The compound features a six-membered aromatic ring and two ether groups, making it a unique structure in organic chemistry .
Preparation Methods
The synthesis of 4-Methoxy-3-iso-pentoxythiophenol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxythiophenol with iso-pentyl bromide under basic conditions. The reaction typically uses a base such as potassium carbonate in a solvent like acetone, followed by purification through column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often use automated systems to control reaction conditions and ensure high yields.
Chemical Reactions Analysis
4-Methoxy-3-iso-pentoxythiophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.
Scientific Research Applications
4-Methoxy-3-iso-pentoxythiophenol has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-iso-pentoxythiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activities by binding to active sites or altering enzyme conformations. In biological systems, it may affect signaling pathways by interacting with receptors and influencing downstream effects.
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-3-iso-pentoxythiophenol include:
4-Methoxythiophenol: Lacks the iso-pentoxy group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
3-Iso-pentoxythiophenol: Lacks the methoxy group, which may affect its electronic properties and reactivity.
4-Methoxy-3-ethylthiophenol: Contains an ethyl group instead of an iso-pentoxy group, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in its combination of methoxy and iso-pentoxy groups, which confer distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-methoxy-3-(3-methylbutoxy)benzenethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-9(2)6-7-14-12-8-10(15)4-5-11(12)13-3/h4-5,8-9,15H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTCUEQQRCAGNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)S)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263768 | |
Record name | Benzenethiol, 4-methoxy-3-(3-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443344-08-8 | |
Record name | Benzenethiol, 4-methoxy-3-(3-methylbutoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443344-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 4-methoxy-3-(3-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.